molecular formula C22H18N2O4 B3703905 (5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione

(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione

Cat. No.: B3703905
M. Wt: 374.4 g/mol
InChI Key: AJMOYIHCLPKIGZ-CPNJWEJPSA-N
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Description

(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a naphthalene ring substituted with methoxy groups, a phenyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the naphthalene derivative, which is then subjected to a series of reactions to introduce the methoxy groups and the imidazolidine-2,4-dione core. The final step involves the formation of the (5E)-methylidene linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a naphthalene ring, methoxy groups, and an imidazolidine-2,4-dione core. This structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-27-16-10-8-14-9-11-20(28-2)18(17(14)12-16)13-19-21(25)24(22(26)23-19)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOYIHCLPKIGZ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione

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